tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate
CAS No.: 914349-10-3
Cat. No.: VC3359069
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 914349-10-3 |
---|---|
Molecular Formula | C15H19NO3 |
Molecular Weight | 261.32 g/mol |
IUPAC Name | tert-butyl 3-(hydroxymethyl)-7-methylindole-1-carboxylate |
Standard InChI | InChI=1S/C15H19NO3/c1-10-6-5-7-12-11(9-17)8-16(13(10)12)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 |
Standard InChI Key | MVJAYBRLSHLWPC-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)CO |
Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)CO |
Introduction
Chemical Identity and Structure
Basic Information
tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate is an organic compound with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . It is registered under the CAS number 914349-10-3 . The compound was first created and registered in chemical databases on May 30, 2009, with the most recent modification to its registration occurring on April 5, 2025 .
Structural Features
The compound consists of an indole core structure with three key modifications:
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A hydroxymethyl group at position 3 of the indole ring
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A methyl group at position 7 of the indole ring
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A tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom (position 1)
This specific arrangement of functional groups creates a molecule with unique chemical reactivity and potential applications in synthetic chemistry. The indole core provides a versatile scaffold for further chemical modifications, while the hydroxymethyl group offers a reactive site for additional transformations.
Chemical Identifiers
For precise identification in scientific literature and databases, the compound has several standardized identifiers:
Identifier Type | Value |
---|---|
IUPAC Name | tert-butyl 3-(hydroxymethyl)-7-methylindole-1-carboxylate |
CAS Number | 914349-10-3 |
InChI | InChI=1S/C15H19NO3/c1-10-6-5-7-12-11(9-17)8-16(13(10)12)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 |
InChIKey | MVJAYBRLSHLWPC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)CO |
Physical and Chemical Properties
Physical Characteristics
tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate is typically available as a solid compound at room temperature. The presence of both polar (hydroxymethyl) and non-polar (tert-butyl, methyl) groups within its structure suggests a compound with moderate polarity. This characteristic influences its solubility profile, making it more soluble in organic solvents than in water.
Solubility and Stability
The compound demonstrates good solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO). This solubility profile is advantageous for its use in organic synthesis reactions. Regarding stability, the compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances to maintain its integrity . Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C for optimal preservation .
Reactivity Profile
The hydroxymethyl group at position 3 represents a key reactive site in the molecule. This primary alcohol functionality can participate in various chemical transformations, including:
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Oxidation to aldehyde or carboxylic acid derivatives
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Esterification reactions
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Etherification
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Conversion to reactive leaving groups (e.g., tosylates or mesylates)
Additionally, the indole core itself possesses nucleophilic character at certain positions, allowing for further functionalization through electrophilic aromatic substitution reactions.
Applications and Research Relevance
Pharmaceutical Research
tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate has been classified as a "Protein Degrader Building Block" by at least one supplier . This classification suggests its potential utility in the emerging field of targeted protein degradation (TPD), a novel therapeutic approach that focuses on eliminating disease-causing proteins rather than merely inhibiting their function.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals. The specific functionalization pattern of this compound may make it valuable for constructing more complex molecules with potential pharmacological activity.
Synthetic Intermediates
The presence of both the hydroxymethyl group and the protected nitrogen makes this compound a valuable synthetic intermediate. The hydroxymethyl functionality provides a handle for further derivatization, while the Boc-protected indole nitrogen allows for selective reactions elsewhere in the molecule. These features make the compound potentially useful for:
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Building more complex heterocyclic systems
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Constructing libraries of indole derivatives for structure-activity relationship studies
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Synthesizing targeted molecules for biological testing
Comparison with Related Compounds
Structural Analogs
Several structural analogs of tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate have been reported, differing primarily in the position of the methyl group on the indole ring:
Compound Name | CAS Number | Similarity Index |
---|---|---|
tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | 914349-13-6 | 0.86 |
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate | 914349-03-4 | 0.85 |
tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate | 914349-04-5 | 0.85 |
These compounds form a series of positional isomers with the methyl group at different positions on the indole ring system. The position of the methyl group can significantly influence the electronic properties of the indole ring, potentially affecting reactivity and biological activity.
Functional Variations
Beyond positional isomers, related compounds may include those with different protecting groups on the indole nitrogen, alternative functional groups at position 3, or additional substituents on the indole ring. Each variation produces compounds with distinct physical, chemical, and potentially biological properties.
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